molecular formula C21H32N4O2 B2535875 N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide CAS No. 921893-46-1

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide

Cat. No.: B2535875
CAS No.: 921893-46-1
M. Wt: 372.513
InChI Key: HXLNPMHIMXMWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring an indoline and piperidine moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting from a suitable precursor, the indoline ring can be synthesized through cyclization reactions.

    Attachment of the Piperidine Group: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide bond through the reaction of an oxalyl chloride derivative with the amine groups of the indoline and piperidine intermediates.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indoline and piperidine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-ethyloxalamide
  • N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-butoxyoxalamide

Uniqueness

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-propyloxalamide is unique due to its specific substitution pattern and the presence of both indoline and piperidine rings. This structural uniqueness may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-3-10-22-20(26)21(27)23-15-19(25-11-5-4-6-12-25)16-7-8-18-17(14-16)9-13-24(18)2/h7-8,14,19H,3-6,9-13,15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLNPMHIMXMWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.